molecular formula C₅₆H₉₁Na₇O₅₆S₇ B1140863 Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt CAS No. 201346-23-8

Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt

货号: B1140863
CAS 编号: 201346-23-8
分子量: 2045.67
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C₅₆H₉₁Na₇O₅₆S₇ and its molecular weight is 2045.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt (HDMSBCD) is a modified cyclodextrin with significant biological activity, particularly in drug delivery and as an inhibitor of certain toxins. This article reviews its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

HDMSBCD is a sulfated derivative of beta-cyclodextrin, characterized by the following molecular formula:

  • Molecular Formula: C56_{56}H91_{91}Na7_7O56_{56}S7_7
  • Molecular Weight: 2045.67 g/mol
  • CAS Number: 201346-23-8

The compound features a hydrophilic exterior due to the sulfonate groups and a hydrophobic cavity that can encapsulate various molecules, enhancing their solubility and stability in aqueous environments.

1. Inhibition of Anthrax Lethal Toxin

One of the most notable biological activities of HDMSBCD is its role as an inhibitor of anthrax lethal toxin. Studies have shown that this compound can effectively bind to components of the anthrax toxin, preventing its entry into host cells. This property is crucial for developing therapeutic strategies against anthrax infections.

2. Drug Delivery Applications

HDMSBCD has been explored for its potential in drug delivery systems due to its ability to form inclusion complexes with various pharmaceutical agents. The interaction between HDMSBCD and drugs can enhance the solubility, stability, and bioavailability of poorly soluble drugs.

Case Study: Mianserin Hydrochloride Complexation

Research involving mianserin hydrochloride (MIA), an antidepressant, demonstrated that complexation with HDMSBCD could alter the drug's cytotoxicity profile. In vitro studies indicated that the viability of Chinese hamster ovary (CHO) cells treated with MIA in combination with HDMSBCD was lower compared to MIA alone, suggesting increased toxicity when encapsulated within the cyclodextrin structure .

The biological activity of HDMSBCD can be attributed to several mechanisms:

  • Complexation: The ability to form stable complexes with hydrophobic drugs enhances their solubility and facilitates controlled release.
  • Toxin Inhibition: By binding to the components of anthrax lethal toxin, HDMSBCD disrupts the toxin's mechanism of action, thereby providing protective effects against anthrax poisoning.

Table 1: Summary of Biological Activities and Findings

ActivityFindingsReference
Anthrax Toxin InhibitionEffective inhibitor; prevents toxin entry into cells
Drug Delivery EnhancementIncreases solubility and bioavailability of MIA; alters cytotoxicity
Chiral SeparationUsed as a chiral resolving agent in capillary electrophoresis

科学研究应用

Inhibition of Anthrax Lethal Toxin

Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt has been identified as an effective inhibitor of anthrax lethal toxin. This property is crucial for developing therapeutic strategies against anthrax, a serious infectious disease caused by Bacillus anthracis. Research indicates that this compound can disrupt the interaction between the toxin and its cellular targets, thereby mitigating its harmful effects .

Chiral Selector in Capillary Electrophoresis

This compound serves as a chiral selector in capillary electrophoresis (CE), which is a technique used to separate enantiomers of chiral compounds. It has been shown to resolve various pharmaceutical enantiomers effectively under acidic conditions (pH 2.5). The unique structure of heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin allows it to interact differently with each enantiomer, facilitating their separation based on differences in mobility .

Drug Delivery Systems

The ability of this compound to form inclusion complexes makes it a valuable candidate for drug delivery applications. By encapsulating hydrophobic drugs within its hydrophobic cavity, this compound enhances the solubility and bioavailability of poorly soluble drugs. Studies have demonstrated that such complexes can improve the pharmacokinetic profiles of various therapeutic agents .

Reduction of Drug Toxicity

Research has indicated that cyclodextrins, including heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin, can alter the toxicological profiles of certain drugs. For instance, studies involving mianserin hydrochloride (a tetracyclic antidepressant) showed that complexation with cyclodextrins reduced cytotoxic effects while maintaining therapeutic efficacy. This property is particularly beneficial in developing safer drug formulations .

Analytical Chemistry Applications

In analytical chemistry, this compound is utilized for enhancing the sensitivity and selectivity of various assays. Its ability to form stable complexes with analytes helps improve detection limits in methods such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Data Table: Summary of Applications

ApplicationDescriptionReferences
Inhibition of Anthrax Lethal ToxinDisrupts interaction between anthrax toxin and cellular targets
Chiral SelectorResolves pharmaceutical enantiomers in capillary electrophoresis
Drug Delivery SystemsEnhances solubility and bioavailability of hydrophobic drugs through inclusion complexes
Reduction of Drug ToxicityAlters toxicological profiles of drugs while maintaining efficacy
Analytical ChemistryImproves sensitivity and selectivity in assays such as HPLC and mass spectrometry

Case Study 1: Anthrax Therapeutics

In a study published in Toxicon, researchers demonstrated the efficacy of heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin as an anthrax lethal toxin inhibitor. The findings highlighted its potential use in developing therapeutics against anthrax infections by blocking the toxin's entry into host cells .

Case Study 2: Chiral Separation

A study conducted on the use of heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin in capillary electrophoresis showed successful separation of multiple pharmaceutical compounds. The research provided insights into optimizing conditions for maximum resolution and highlighted the compound's versatility as a chiral selector .

Case Study 3: Drug Formulation

Research on drug formulations incorporating heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin revealed significant improvements in solubility and stability for poorly soluble drugs. These findings are promising for enhancing the therapeutic outcomes of various medications through improved delivery systems .

属性

IUPAC Name

sodium;[(3S,4S,5S,6R)-4,5,6-trimethoxy-3-methyloxan-2-yl]methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O8S.Na/c1-6-7(5-17-19(11,12)13)18-10(16-4)9(15-3)8(6)14-2;/h6-10H,5H2,1-4H3,(H,11,12,13);/q;+1/p-1/t6-,7?,8-,9-,10+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZSLFVBNIXFPD-VBFVCBLUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(C(C1OC)OC)OC)COS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@@H](OC1COS(=O)(=O)[O-])OC)OC)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。